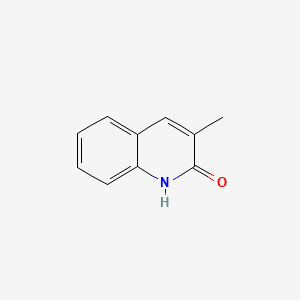

3-methylquinolin-2(1H)-one

Descripción general

Descripción

3-methylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone. It is known for its significant biological and pharmaceutical activities. This compound is part of the quinolin-2-one family, which is widely studied for its diverse applications in medicinal chemistry .

Métodos De Preparación

The synthesis of 3-methylquinolin-2(1H)-one can be achieved through various methods. One common synthetic route involves the catalytic annulation of α, β-unsaturated N-arylamides . This method is favored due to its simplicity and efficiency. Another approach includes the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often involve optimized versions of these laboratory techniques to ensure higher yields and purity.

Análisis De Reacciones Químicas

Knoevenagel–Michael Cascade Reactions

3-Methylquinolin-2(1H)-one derivatives undergo tandem Knoevenagel–Michael reactions under solvent-free conditions to form complex polycyclic structures. For example, 3,3′-methanediylbis(4-hydroxy-1-methylquinolin-2(1H)-one) (MDBHQ) and 3-((2-amino-6-oxocyclohex-1-enyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one (AOCHQ) are synthesized via this method .

-

Conditions : Neat (solvent-free), 80–100°C, 2–4 hours.

-

Yields : 75–92% for MDBHQ; 68–85% for AOCHQ.

-

Mechanism : Initial Knoevenagel condensation followed by Michael addition and cyclization.

Condensation with Aldehydes

The methyl and ketone groups facilitate condensation with aldehydes to form extended heterocycles. For instance, reactions with aromatic aldehydes yield fused pyrano[3,2-c]quinolones .

-

Example :

Reactants : this compound + benzaldehyde + Meldrum’s acid.

Catalyst : L-Proline (10 mol%).

Conditions : Ethanol, reflux, 1–2 hours.

Yield : Up to 91% .

Table 1: Optimization of Condensation Conditions

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | EtOH | 5 | 45 |

| 2 | L-Proline (10) | EtOH | 1 | 91 |

| 3 | L-Proline (10) | CH₃CN | 2 | 70 |

Acid-Catalyzed Cyclization with Propargylic Alcohols

Propargylic alcohols react with this compound under acid catalysis to form pyrano- or furo-quinolones .

-

Catalysts : p-TsOH or Cu(OTf)₂.

-

Mechanism : Friedel–Crafts allenylation/alkylation followed by cyclization.

-

Products :

-

Pyrano[3,2-c]quinolones (e.g., 3a–i ) with yields of 52–85%.

-

Furo[3,2-c]quinolones under Cu(OTf)₂ catalysis.

-

Table 2: Catalyst Screening for Cyclization

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | p-TsOH (10) | 1,2-DCE | 4 | 65 |

| 2 | Cu(OTf)₂ (10) | 1,2-DCE | 10 | 60 |

Palladium-Catalyzed Cross-Coupling

This compound participates in Liebeskind–Srogl cross-coupling with aryl boronic acids, enabling C–C bond formation at the C3 position .

-

Conditions : Pd(OAc)₂/CuI, PPh₃, LiOtBu, 1,4-dioxane, 80°C.

-

Yields : 67–89% for 3-heteroaryl derivatives.

-

Application : Synthesis of Hsp90 inhibitors with anticancer activity .

Substitution Reactions

The quinoline core undergoes nucleophilic substitution at reactive positions (e.g., C4) when activated by electron-withdrawing groups .

-

Example : Azidation of 4-chloro-8-methylquinolin-2(1H)-one with NaN₃ yields 4-azido derivatives .

-

Conditions : DMF, 80°C, 4 hours.

-

Yield : 85–90%.

Table 3: Substitution Reactions with Thiols

| Entry | Thiol | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethanethiol | 4-SEt derivative | 78 |

| 2 | Thiophenol | 4-SPh derivative | 82 |

Aza-Michael Addition

The exocyclic methylidene group undergoes aza-Michael addition with acrylic acid derivatives, forming S-alkylated products .

-

Example : Reaction with methyl acrylate yields sulfonyl-dihydroquinolinones.

-

Conditions : Piperidine acetate, room temperature, 24–48 hours.

-

Yield : 70–85%.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methylquinolin-2(1H)-one exhibits notable potential as an anticancer agent. Research has shown that its derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers. For example, one study reported a derivative with a growth inhibition concentration (GI50) of 28 µM against PC-3 cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | 48 |

| 3b | PC-3 | 28 |

| 4e | MDA-MB-231 | Not Determined |

| 5b | PC-3 | Not Determined |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against resistant bacterial strains. Its derivatives inhibit bacterial DNA gyrase, a target for fluoroquinolone antibiotics.

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 10 | E. coli WT | 0.06 |

| 20 | K. pneumoniae | 0.5 |

| 30 | P. aeruginosa | >32 |

Case Studies

Several case studies underline the effectiveness of this compound:

- Cytotoxicity in Cancer Cell Lines : A study indicated that treatment with derivatives led to significant reductions in viability for MDA-MB-231 and PC-3 cells at concentrations as low as 10 µM after a 72-hour exposure period.

- Antimicrobial Efficacy : Another investigation found specific derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential role in treating infections where conventional antibiotics fail.

Mecanismo De Acción

The mechanism of action of 3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the ATAD2 bromodomain, which plays a role in chromatin remodeling and gene expression . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of target proteins is crucial for its biological activity .

Comparación Con Compuestos Similares

3-methylquinolin-2(1H)-one can be compared with other quinoline derivatives such as:

4-Hydroxyquinolin-2-one: Known for its antimicrobial and anticancer properties.

3-Acetylquinoline: Used in the synthesis of various pharmacologically active compounds.

3,4-Dihydroxy-1-Methylquinolin-2-one: Studied for its potential as an antiviral agent.

The uniqueness of this compound lies in its specific inhibitory action on the ATAD2 bromodomain, which is not commonly observed in other quinoline derivatives .

Actividad Biológica

3-Methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is C_10H_9N_O, and it exhibits properties that make it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, one study evaluated the cytotoxic effects of several derivatives against different cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The results indicated significant growth inhibition, with GI50 values ranging from 28 to 48 µM for various derivatives. Notably, compound 3b showed the most substantial cytotoxic effect with a GI50 of 28 µM against PC-3 cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | 48 |

| 3b | PC-3 | 28 |

| 4e | MDA-MB-231 | Not Determined |

| 5b | PC-3 | Not Determined |

In addition to direct cytotoxicity, these compounds also induce apoptosis in cancer cells through mechanisms involving the degradation of key proteins such as Hsp90 and CDK4, which are crucial for cell cycle regulation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that derivatives of this compound can inhibit bacterial DNA gyrase, a target for fluoroquinolone antibiotics. The minimum inhibitory concentration (MIC) values against various pathogens were reported, showcasing promising antibacterial activity .

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 10 | E. coli WT | 0.06 |

| 20 | K. pneumoniae | 0.5 |

| 30 | P. aeruginosa | >32 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Function : Compounds derived from this scaffold can inhibit key proteins involved in cancer cell proliferation.

- Induction of Apoptosis : They promote apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases .

- Antimicrobial Action : By targeting bacterial DNA gyrase, these compounds interfere with DNA replication in bacteria, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Cytotoxicity in Cancer Cell Lines : A study demonstrated that treatment with these derivatives led to reduced viability in MDA-MB-231 and PC-3 cells at concentrations as low as 10 µM after a 72-hour exposure period .

- Antimicrobial Efficacy : Another investigation found that specific derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential role in treating infections where conventional antibiotics fail .

Propiedades

IUPAC Name |

3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYSUXIHCXBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949939 | |

| Record name | 3-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2721-59-7 | |

| Record name | 3-Methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 3-methyl-1,2-dihydroquinolin-2-one and the ATAD2 bromodomain?

A: The ATAD2 bromodomain is a protein domain known to bind to acetylated lysine residues on histones, playing a role in gene transcription. [, ] Dysregulation of ATAD2 has been linked to various cancers. [, ] Understanding how small molecules like 3-methyl-1,2-dihydroquinolin-2-one interact with this bromodomain could provide insights into developing novel therapeutic agents targeting ATAD2 function.

Q2: How does 3-methyl-1,2-dihydroquinolin-2-one interact with the ATAD2 bromodomain?

A: While the provided abstracts don't detail the specific interactions, they confirm that both 3-methyl-1,2-dihydroquinolin-2-one and its derivative, 8-2-(dimethylamino)ethylamino-3-methyl-1,2-dihydroquinolin-2-one, form complexes with the human ATAD2 bromodomain. [, ] Crystal structures of these complexes have been resolved, providing a basis for understanding the binding mode and potential interactions at a molecular level. This information could be crucial for designing more potent and selective ATAD2 inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.